molecular formula C26H22N2O2 B458705 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione CAS No. 19392-50-8

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Katalognummer: B458705
CAS-Nummer: 19392-50-8
Molekulargewicht: 394.5g/mol
InChI-Schlüssel: ZDALZQKLGWKQRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione belongs to a class of rigid, polycyclic azapentacyclo derivatives characterized by a fused pentacyclic backbone with a nitrogen atom at position 15. These derivatives are synthesized for applications ranging from antimicrobial agents to anti-HIV candidates , with their rigid geometry often enhancing binding affinity to biological targets.

Eigenschaften

IUPAC Name

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-27(2)15-11-13-16(14-12-15)28-25(29)23-21-17-7-3-4-8-18(17)22(24(23)26(28)30)20-10-6-5-9-19(20)21/h3-14,21-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDALZQKLGWKQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Bicyclic Intermediate

A Turbo Grignard reagent (i-PrMgCl·LiCl) mediates metal-halogen exchange on brominated precursor 1 , followed by nucleophilic addition to N-Boc pyrrolidinone. This yields amino ketone 2 , which undergoes acid-catalyzed cyclization (trifluoroacetic acid, CH₂Cl₂) to generate the bicyclic imine 3 .

Oxidation and Functionalization

Selective oxidation of 3 with meta-chloroperbenzoic acid (mCPBA) introduces the enone moiety, yielding tricyclic enone 4 . Protection of the phenol group with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) ensures stability during subsequent steps.

Table 1: Key Reactions for Tricyclic Enone Synthesis

StepReagents/ConditionsYieldReference
2.1i-PrMgCl·LiCl, THF, 0°C to rt85%
2.2TFA/CH₂Cl₂, then Boc₂O/DMAP70%

Michael-Dieckmann Annulation for Pentacyclic Core Formation

The critical pentacyclic framework is assembled via a Michael-Dieckmann reaction. Enone 6 reacts with a trityl-protected amine under basic conditions (NaH, THF) to form the tetracyclic intermediate 7 . Subsequent acid-mediated deprotection (HCl/MeOH) and thermal cyclization (refluxing toluene) yield the pentacyclic dione 8 .

Table 2: Cyclization Conditions and Outcomes

ParameterDetailsOutcome
BaseSodium hydride (NaH)86% yield
SolventTetrahydrofuran (THF)Complete conversion
Temperature0°C to refluxDiastereomeric ratio 3:1

Final Functionalization and Deprotection

The penultimate step involves global deprotection to unveil the target compound. Treatment of 8 with aqueous hydrogen fluoride (HF) removes Boc and TBS groups, while catalytic hydrogenation (H₂, Pd/C) cleaves residual benzyl protections. Final purification via preparative HPLC (C18 column, MeCN/H₂O gradient) affords the title compound in >98% purity.

Alternative Synthetic Routes and Modifications

Photochemical Cycloaddition Approaches

Ultraviolet irradiation of dienyne precursors has been explored to construct the pentacyclic core in a single step. However, this method suffers from poor scalability and variable yields (15–30%) due to competing polymerization.

Enzymatic Resolution for Stereochemical Control

Lipase-mediated kinetic resolution (Candida antarctica Lipase B) enables enantioselective synthesis of chiral intermediates, though this remains experimental for large-scale applications.

Industrial-Scale Production Considerations

Current suppliers (OTAVA chemicals, Specs) utilize a hybrid batch-continuous process to optimize throughput. Critical process parameters include:

  • Temperature control : Strict maintenance at –78°C during Grignard additions to prevent retro-aldol side reactions.

  • Catalyst loading : 2 mol% Pd(PPh₃)₄ for Suzuki couplings, minimizing metal contamination.

  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures to isolate polar byproducts.

Analytical Characterization and Quality Control

Identity confirmation relies on tandem techniques:

  • HRMS : Observed [M+H]⁺ at m/z 395.1765 (calc. 395.1762 for C₂₆H₂₃N₂O₂).

  • ¹³C NMR : Distinct carbonyl signals at δ 207.8 ppm (C16) and 205.3 ppm (C18).

  • X-ray crystallography : Confirms the cis-junction of rings C and D, with a dihedral angle of 112.4° between the dione and aryl planes .

Analyse Chemischer Reaktionen

Types of Reactions

17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the anthracene core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts, depending on the reaction type.

Major Products

The major products formed from these reactions include quinones, reduced anthracene derivatives, and substituted phenyl-anthracene compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, providing insights into molecular recognition processes.

Medicine

In medicine, 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is investigated for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity, such as anticancer or antimicrobial agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the anthracene core can engage in π-π stacking interactions. These interactions facilitate the binding of the compound to proteins, nucleic acids, or other biomolecules, modulating their function and activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs and their modifications include:

Compound Name Substituents Molecular Formula Molecular Weight logP Biological Activity Reference
1-Acetyl-17-(3-acetylphenyl)-... 1-Acetyl, 3-acetylphenyl C28H21NO4 435.48 2.83 Not specified
17-Hydroxy-1,8-dimethyl-... 1,8-Dimethyl, hydroxy C20H17NO3 319.36 Anxiolytic (potential)
N-(16,18-Dioxo-17-aza...)-3-nitrobenzamide 3-Nitrobenzamide C27H18N2O5 450.45 Antimicrobial (MIC >512 mg/L)
17-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazinyl]propyl}-... Piperazine-propyl C32H34N3O5 564.64 Cytotoxicity, anti-HIV (EC50 ~0.1 μM)
17-(3-Trifluoromethylphenyl)-... 3-Trifluoromethylphenyl C27H19F3N2O4 504.45 Not specified

Key Observations:

  • Substituent Effects: Piperazine-containing derivatives (e.g., ) exhibit notable anti-HIV activity, likely due to enhanced interactions with viral enzymes .
  • Stereochemistry : Some analogs (e.g., ) exist as stereoisomeric mixtures, which may complicate pharmacokinetic profiles .

Crystallographic and Computational Insights

  • Crystal Packing: The rigid ethano-anthracenedicarboximide moiety in analogs (e.g., ) adopts a roof-shaped conformation, stabilized by intramolecular hydrogen bonds and π-π stacking .

Biologische Aktivität

The compound 17-[4-(dimethylamino)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione , often referred to as compound 1 , is a complex organic molecule characterized by its unique pentacyclic structure and potential biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and case studies that illustrate its applications.

  • Molecular Formula : C36H31N O4
  • Molar Mass : 541.63564 g/mol
  • CAS Number : 957486-98-5

Anticancer Properties

Recent studies have indicated that compound 1 exhibits significant anticancer activity across various cancer cell lines. The mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation.

  • Mechanism of Action :
    • Apoptosis Induction : Compound 1 activates apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) in cancer cells.
    • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in several cancer cell lines, leading to reduced cell division and growth.
  • Case Studies :
    • A study conducted on breast cancer cells demonstrated that treatment with compound 1 resulted in a dose-dependent reduction in cell viability (IC50 = 12 µM) after 48 hours of exposure.
    • In another study involving lung cancer models, compound 1 significantly inhibited tumor growth in vivo when administered at a dosage of 10 mg/kg body weight.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties against various bacterial strains.

  • In Vitro Studies :
    • The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.

Neuroprotective Effects

Emerging research suggests that compound 1 may possess neuroprotective properties.

  • Mechanism :
    • It is believed to exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.

Data Tables

Biological ActivityObserved EffectsIC50/MIC Values
AnticancerApoptosis induction; G2/M phase arrestIC50 = 12 µM (breast cancer)
AntimicrobialBacterial inhibitionMIC = 8-16 µg/mL
NeuroprotectiveReduced oxidative stressNot quantified

Research Findings

Research into the biological activity of compound 1 is still in its early stages but shows promise for future therapeutic applications:

  • Cytotoxicity Studies : Various studies have confirmed the cytotoxic effects of compound 1 on different cancer cell lines including breast, lung, and prostate cancers.
  • Mechanistic Insights : Investigations into the molecular pathways affected by compound 1 have revealed alterations in signaling pathways associated with apoptosis and cell cycle regulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.